8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline
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Overview
Description
8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline: is a complex organic compound characterized by its multiple methoxy groups and a fused ring structure
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (thiq), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that similar compounds have shown pronounced antibacterial activity against staphylococcus aureus and escherichia coli .
Biochemical Pathways
Similar compounds have been associated with diverse biological activities against various infective pathogens and neurodegenerative disorders .
Result of Action
Similar compounds have shown pronounced antibacterial activity against staphylococcus aureus and escherichia coli .
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline alkaloids, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been reported that compounds synthesized from similar isoquinoline alkaloids have shown pronounced antibacterial activity against Staphylococcus aureus and Escherichia coli . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline typically involves multiple steps, starting with the construction of the isoquinoline core. One common method is the Bischler-Napieralski cyclization , which involves the cyclization of ethyl (2-{2-[2-(3,4-dimethoxyphenyl)vinyl]-4,5-dimethoxyphenyl}ethyl)methylcarbamates. This reaction forms the isoquinoline units, which are then further modified to introduce the methoxy groups and methyl substituent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes described above, with careful control of reaction conditions to ensure high yield and purity. This might include optimizing reaction temperatures, pressures, and the use of specific catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its biological activity and potential as a therapeutic agent.
Medicine: : Investigating its use in drug development, particularly for its potential anti-inflammatory, antioxidant, or anticancer properties.
Industry: : Utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of methoxy groups and methyl substituent. Similar compounds include:
8,9,11-Trimethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline
8,9,11,12-Tetramethoxy-2-methyl-3,4-dihydronaphtho[2,1-f]isoquinolinium perchlorate
These compounds differ in their substitution patterns and may exhibit different biological activities and properties.
Properties
IUPAC Name |
8,9,11,12-tetramethoxy-2-methyl-3,4-dihydro-1H-naphtho[2,1-f]isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-23-9-8-14-15-7-6-13-10-18(24-2)19(25-3)11-16(13)20(15)22(27-5)21(26-4)17(14)12-23/h6-7,10-11H,8-9,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKNQHOSCAPFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C=CC4=CC(=C(C=C4C3=C(C(=C2C1)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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